molecular formula C8H6F2O2S B3302748 2,5-Difluoro-4-(methylthio)benzoic acid CAS No. 918967-68-7

2,5-Difluoro-4-(methylthio)benzoic acid

Cat. No.: B3302748
CAS No.: 918967-68-7
M. Wt: 204.20 g/mol
InChI Key: TYBODNNAYBREIC-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methylthio group (-SCH3)

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-(methylthio)benzoic acid, have been shown to interact with dna in escherichia coli k12 .

Mode of Action

It is known that similar compounds can prevent in vitro dna binding and mutation induction in escherichia coli k12 . This suggests that 2,5-Difluoro-4-(methylthio)benzoic acid might interact with its targets in a similar manner, leading to changes at the molecular level.

Result of Action

Similar compounds have been shown to prevent dna binding and mutation induction in escherichia coli k12 , suggesting potential antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(methylthio)benzoic acid typically involves the introduction of fluorine atoms and a methylthio group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate anion (CH3S-) as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and thiolation reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

2,5-Difluoro-4-(methylthio)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2,5-Difluoro-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methylthio group.

    2-methylthio-4-trifluoromethylbenzoic acid: Contains a trifluoromethyl group instead of fluorine atoms.

    2,6-Difluoro-4-methoxybenzoic acid: Contains a methoxy group instead of a methylthio group.

Uniqueness: 2,5-Difluoro-4-(methylthio)benzoic acid is unique due to the combination of fluorine atoms and a methylthio group, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Biological Activity

2,5-Difluoro-4-(methylthio)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methylthio group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8F2O2S
  • Molecular Weight : 222.23 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. These activities are largely attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives can possess significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives similar to this compound inhibit the growth of various bacterial strains. The presence of fluorine atoms enhances lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .

Anticancer Properties

The anticancer potential of the compound has been explored in various studies:

  • In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle .
  • A comparative study with other benzoic acid derivatives revealed that this compound exhibited superior cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it has been shown to inhibit cathepsins B and L, which are involved in protein degradation pathways .
  • Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and cell proliferation by interacting with specific receptors or enzymes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant growth inhibition at concentrations as low as 10 μg/mL .
  • Cytotoxicity in Cancer Cells : In a controlled experiment using Hep-G2 liver cancer cells, this compound was tested for cytotoxic effects. The results showed a dose-dependent increase in cell death, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateCathepsins B & L
3-Chloro-4-methoxybenzoic acidModerateHighNone
4-Methylbenzoic acidLowLowNone

Properties

IUPAC Name

2,5-difluoro-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBODNNAYBREIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728652
Record name 2,5-Difluoro-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-68-7
Record name 2,5-Difluoro-4-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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